molecular formula C8H13Cl2NS B15250955 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride

2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride

Cat. No.: B15250955
M. Wt: 226.17 g/mol
InChI Key: PIJKCQRDDICRIN-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with tert-butyl and chloromethyl reagents. One common method includes the chloromethylation of 2-(tert-butyl)thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 2-(tert-butyl)-5-methylthiazole.

Scientific Research Applications

2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-4-(chloromethyl)thiazole
  • 2-(tert-Butyl)-5-(bromomethyl)thiazole
  • 2-(tert-Butyl)-5-(hydroxymethyl)thiazole

Uniqueness

2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer specific reactivity and properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the chloromethyl group offers a site for nucleophilic substitution reactions. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C8H13Cl2NS

Molecular Weight

226.17 g/mol

IUPAC Name

2-tert-butyl-5-(chloromethyl)-1,3-thiazole;hydrochloride

InChI

InChI=1S/C8H12ClNS.ClH/c1-8(2,3)7-10-5-6(4-9)11-7;/h5H,4H2,1-3H3;1H

InChI Key

PIJKCQRDDICRIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(S1)CCl.Cl

Origin of Product

United States

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